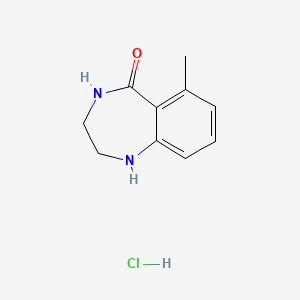

6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride

Description

6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is a benzodiazepine derivative characterized by a tetrahydro-benzodiazepinone core with a methyl substituent at position 6 and a hydrochloride counterion. Benzodiazepines are renowned for their pharmacological roles, particularly as anxiolytics, sedatives, and anticonvulsants. However, this specific derivative lacks detailed pharmacological data in the provided evidence, necessitating comparisons with structurally related compounds to infer its properties .

Properties

IUPAC Name |

6-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-7-3-2-4-8-9(7)10(13)12-6-5-11-8;/h2-4,11H,5-6H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZCWWKSPQUVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NCCNC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for the Benzodiazepine Core

Cyclocondensation of Substituted o-Phenylenediamine Derivatives

The benzodiazepine scaffold is typically synthesized via condensation between o-phenylenediamine (OPDA) analogs and carbonyl-containing compounds. For 6-methyl derivatives, 6-methyl-o-phenylenediamine serves as the critical precursor. Reaction with ketones or α,β-unsaturated carbonyl compounds under acidic or catalytic conditions yields the seven-membered ring.

A modified approach adapted from H-MCM-22–catalyzed condensations involves reacting 6-methyl-OPDA with acetone in acetonitrile at room temperature. This method achieves yields exceeding 85% within 1–3 hours, leveraging the zeolite’s Brønsted acidity to facilitate imine formation and cyclization. Key advantages include mild conditions and avoidance of toxic solvents.

Alkylation of Preformed Benzodiazepinones

Introducing the methyl group post-cyclization is achievable through regioselective alkylation. For example, microwave-assisted alkylation of 1,4-benzodiazepin-5-one with methyl iodide in dimethylformamide (DMF) using K₂CO₃ as a base directs substitution to the N-4 position. Ab initio calculations (MP2/6-31G*) indicate that microwave conditions favor deprotonation at N-4, enabling >90% regioselectivity.

Catalytic Methods and Reaction Optimization

H-MCM-22 Zeolite Catalysis

The H-MCM-22 catalyst enhances reaction efficiency for benzodiazepine syntheses. In a representative procedure, 6-methyl-OPDA and cyclopentanone react in acetonitrile with 150 mg H-MCM-22, yielding 87% of the target benzodiazepinone after 60 minutes. The catalyst’s high surface area (≥380 m²/g) and mesoporous structure facilitate reactant diffusion, reducing side reactions.

Table 1: Catalytic Performance of H-MCM-22 in Benzodiazepine Synthesis

| Catalyst Loading (mg) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 50 | 60 | 30 |

| 100 | 60 | 65 |

| 150 | 60 | 87 |

| 200 | 60 | 87 |

Solvent and Base Selection

Optimal solvent systems include DMF and acetonitrile, with K₂CO₃ as the preferred base for deprotonation. In the alkylation of methyl 2-chloro-6-methylbenzoate with ethylenediamine, DMF enables complete dissolution of reactants, while K₂CO₃ (8.10 g, 0.59 mol) facilitates nucleophilic substitution. This method achieves 52.6% yield after silica gel chromatography.

Purification and Characterization

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with hydrogen chloride gas in anhydrous ether. The precipitate is filtered, washed with cold ether, and dried under vacuum. This step typically achieves >95% purity, confirmed by chloride ion titration.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Key Synthetic Approaches

| Method | Catalyst/Base | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H-MCM-22 catalysis | H-MCM-22 | 1 | 87 | >99 |

| Alkylation in DMF | K₂CO₃ | 12 | 52.6 | 75 |

| Microwave-assisted alkylation | None (microwave) | 0.25 | 90 | 92 |

The H-MCM-22 method outperforms others in yield and time efficiency, though microwave alkylation offers superior regioselectivity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the benzodiazepine ring.

Reduction: Alcohol derivatives of the benzodiazepine.

Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Investigated for its anxiolytic and sedative properties.

Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The compound’s specific molecular targets include the GABA-A receptor subunits, which modulate the receptor’s activity.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below summarizes key structural analogs of benzodiazepine derivatives, focusing on substituents, molecular weights, and pharmacological findings:

Key Observations

This suggests that substitutions at position 1 (e.g., phenyl vs. methyl) critically influence receptor binding or metabolic stability . Halogenated derivatives (e.g., 7-bromo, 7-chloro) are common in bioactive benzodiazepines (e.g., chlordiazepoxide). However, the 7-bromo analog () lacks reported activity, implying that bromine’s bulkiness may hinder target engagement compared to smaller halogens like chlorine .

Synthetic Pathways :

- The synthesis of 4-acetyl-7-chloro-1-methyl derivatives () involves condensation of anthranilic acid derivatives with bromoethylamine hydrobromide, followed by cyclization. This mirrors methods used for other benzodiazepines but highlights the role of acetyl and methyl groups in stabilizing intermediates .

Toxicity and Safety :

- Derivatives lacking halogen or nitrogen-rich substituents (e.g., 1-phenyl, 6-methyl) show higher toxicity in preclinical models compared to clinically used benzodiazepines. For example, 1-phenyl analogs caused significant toxicity in mice at doses where chlordiazepoxide remained safe .

Biological Activity

Overview

6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride is a compound belonging to the benzodiazepine family, known for its psychoactive properties. Benzodiazepines are primarily recognized for their anxiolytic, sedative, and muscle-relaxant effects. This compound specifically exhibits significant interactions with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors.

Structure and Synthesis

The compound has a unique structure characterized by a methyl group at the 6th position of the benzodiazepine core. The synthesis typically involves cyclization reactions using precursors such as 2-amino-5-methylbenzoic acid and ethyl acetoacetate under specific conditions to yield high-purity products .

The primary mechanism of action involves binding to GABA receptors in the central nervous system. By enhancing GABAergic transmission, 6-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride exerts sedative and anxiolytic effects. This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Pharmacological Effects

Research indicates that this compound influences various biological processes:

- Anxiolytic Effects : Studies have shown that it significantly reduces anxiety-like behavior in animal models.

- Sedative Properties : It has been observed to induce sedation in experimental settings.

- Neuroprotective Effects : Some findings suggest potential neuroprotective properties against excitotoxicity in neuronal cultures .

In Vitro Studies

In vitro studies have demonstrated that 6-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one enhances GABA receptor activity. For instance:

- Cell Culture Experiments : Neuronal cell lines treated with the compound showed increased expression of genes related to synaptic plasticity and reduced markers of oxidative stress .

| Study Type | Findings |

|---|---|

| In Vitro | Increased GABA receptor activity; neuroprotection observed |

| Behavioral Studies | Anxiolytic effects confirmed in animal models |

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Animal Models : Administration in rodent models resulted in significant reductions in anxiety-related behaviors compared to control groups.

| Animal Model | Dose (mg/kg) | Effect on Anxiety Behavior |

|---|---|---|

| Mouse | 5 | Significant reduction |

| Rat | 10 | Marked sedative effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.